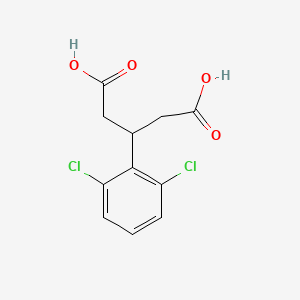
3-(2,6-Dichlorophenyl)pentanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,6-Dichlorophenyl)pentanedioic acid is a chemical compound with the molecular formula C11H10Cl2O4 . It has a molecular weight of 277.1 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10Cl2O4/c12-7-2-1-3-8(13)11(7)6(4-9(14)15)5-10(16)17/h1-3,6H,4-5H2,(H,14,15)(H,16,17) . This code provides a specific representation of the molecule’s structure. Unfortunately, a detailed molecular structure analysis is not available from the current search results.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 277.1 .Wissenschaftliche Forschungsanwendungen
Atmospheric Chemistry
A study by Kubátová et al. (2000) explored the atmospheric chemistry of various organic compounds, including novel dicarboxylic acids, in aerosol samples collected in the Amazon basin. They found that these acids, likely secondary organic aerosol products, contributed significantly to the class of dicarboxylic acids, indicating the potential atmospheric relevance of compounds like 3-(2,6-Dichlorophenyl)pentanedioic acid (Kubátová et al., 2000).
Crystallography and Enzyme Inhibition
Amankrah et al. (2021) synthesized and characterized the oximino(2,6-dichlorophenyl)acetonitrile, a derivative in the family of cyanoximes. This compound demonstrated potent inhibition of the Carbonyl Reductase enzyme, suggesting potential applications in medicine and crystallography (Amankrah et al., 2021).
Organic Synthesis and Catalysis
A study by Ouyang et al. (1997) explored the manganese(III)-mediated intermolecular cyclization reactions of alkenes and active methylene compounds. This research indicates a potential application of this compound in the field of organic synthesis and catalysis (Ouyang et al., 1997).
Farnesyltransferase Inhibition
In the context of biochemical research, Liuqing et al. (2015) reported on the synthesis and biological evaluation of pentanedioic acid derivatives, including those related to this compound, as farnesyltransferase inhibitors. Such compounds could be valuable in the development of new therapeutic agents (Liuqing et al., 2015).
Radiopharmaceutical Applications
Chen et al. (2011) synthesized and evaluated a derivative of pentanedioic acid, [18F]DCFPyL, as a potential imaging agent for prostate-specific membrane antigen (PSMA). This research highlights the potential use of compounds like this compound in radiopharmaceuticals and cancer imaging (Chen et al., 2011).
Luminescence Properties in Chemistry
Research by Zhai et al. (2017) on the solvothermal synthesis of Eu(III) and bimetallic Eu(III)/Cu(II) compounds used a derivative of pentanedioic acid. This study provides insights into the use of such compounds in luminescence studies and material chemistry (Zhai et al., 2017).
NMR Study and Antioxidant Potency
Dineshkumar and Parthiban (2022) synthesized and characterized a molecule closely related to this compound, investigating its antioxidant potency. This indicates potential applications in pharmaceuticals and health sciences (Dineshkumar & Parthiban, 2022).
X-ray Imaging Applications
A study by Gopan et al. (2021) synthesized a radiopaque compound for potential X-ray imaging applications, demonstrating the diverse utility of compounds related to this compound in medical diagnostics and imaging (Gopan et al., 2021).
Safety and Hazards
Safety data sheets suggest that personal protective equipment should be worn when handling 3-(2,6-Dichlorophenyl)pentanedioic acid . It’s important to avoid getting the compound in eyes, on skin, or on clothing, and to avoid ingestion and inhalation . The compound should be kept in a dry, cool, and well-ventilated place, and the container should be kept tightly closed .
Eigenschaften
IUPAC Name |
3-(2,6-dichlorophenyl)pentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O4/c12-7-2-1-3-8(13)11(7)6(4-9(14)15)5-10(16)17/h1-3,6H,4-5H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPVXTGEZBFYLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(CC(=O)O)CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

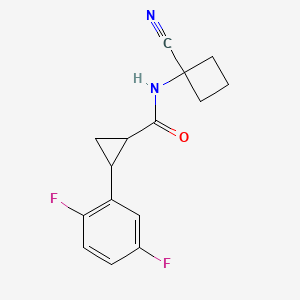
![2-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methyl-4-pyrimidinol](/img/structure/B2630910.png)
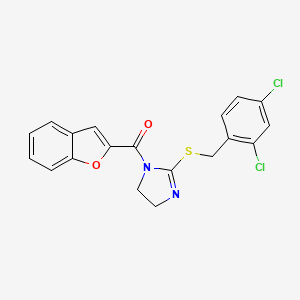
![(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2630913.png)
![Methyl 2-chlorobenzo[d]oxazole-7-carboxylate](/img/structure/B2630914.png)
![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-phenylsulfanylpropanamide](/img/structure/B2630917.png)
![1-[(4-Bromo-5-chloro-2-thienyl)sulfonyl]pyrrolidine](/img/structure/B2630918.png)


![6-(3-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2630924.png)
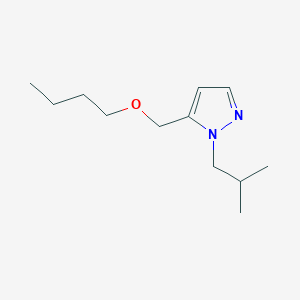
![Tert-butyl [3-(hydroxymethyl)tetrahydro-3-thienyl]carbamate](/img/structure/B2630928.png)
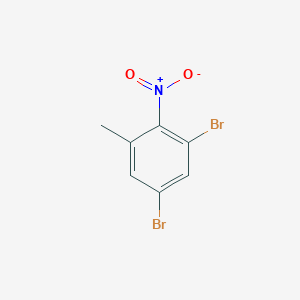
![8-((2,3,4,5,6-Pentamethylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2630930.png)